molecular formula C21H25NO2 B5910197 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5910197
M. Wt: 323.4 g/mol
InChI Key: VOECUKHOMGRCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as MATQ, is a synthetic tetrahydroquinoline derivative. It has been studied extensively for its potential application in scientific research due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to induce apoptosis in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth.

Advantages and Limitations for Lab Experiments

1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its ease of synthesis and its low toxicity. It is also stable under normal laboratory conditions and can be easily stored for long periods of time. However, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential application in other diseases, such as diabetes and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and to identify its molecular targets. Finally, the development of 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.

Synthesis Methods

1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized using a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 2,4-pentanedione, followed by a reduction reaction using sodium borohydride. The resulting product is then acetylated using acetic anhydride to yield 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been studied for its potential application in various scientific research areas, including cancer therapy, neurodegenerative diseases, and cardiovascular diseases. In cancer therapy, 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, 1-acetyl-4-(4-methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-15(23)22-19-9-7-6-8-18(19)21(4,14-20(22,2)3)16-10-12-17(24-5)13-11-16/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOECUKHOMGRCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone

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